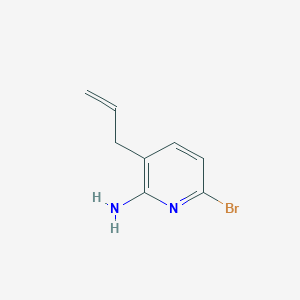
3-Allyl-6-bromopyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-6-bromopyridin-2-amine is an organic compound that belongs to the class of bromopyridines This compound is characterized by the presence of an allyl group and a bromine atom attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-6-bromopyridin-2-amine typically involves the bromination of 3-aminopyridine using N-bromosuccinimide in acetonitrile . The reaction conditions are carefully controlled to ensure the selective bromination at the desired position on the pyridine ring. The allyl group can be introduced through subsequent reactions involving allylation reagents under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and allylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-6-bromopyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Polymerization Reactions: It may undergo polymerization via Buchwald-Hartwig amination in the presence of sodium tert-butoxide and XPhos ligand.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
- Various nucleophiles for substitution reactions.
N-bromosuccinimide: for bromination.
Sodium tert-butoxide: and for polymerization.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while polymerization can produce polyaminopyridines with different linkage patterns.
Scientific Research Applications
3-Allyl-6-bromopyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Allyl-6-bromopyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Allyl-6-bromopyridin-2-amine is unique due to the presence of both an allyl group and a bromine atom on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H9BrN2 |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
6-bromo-3-prop-2-enylpyridin-2-amine |
InChI |
InChI=1S/C8H9BrN2/c1-2-3-6-4-5-7(9)11-8(6)10/h2,4-5H,1,3H2,(H2,10,11) |
InChI Key |
XEGVQDRKULHWLF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(N=C(C=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















